molecular formula C10H10N2O3 B13065494 Ethyl 5-cyano-2-methoxynicotinate

Ethyl 5-cyano-2-methoxynicotinate

Katalognummer: B13065494
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: UUUIFYFHUMFAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-cyano-2-methoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a cyano group at the 5-position and a methoxy group at the 2-position on the nicotinate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-methoxynicotinate typically involves the reaction of ethyl nicotinate with appropriate reagents to introduce the cyano and methoxy groups. One common method involves the cyanoacetylation of ethyl nicotinate using cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-cyano-2-methoxynicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted nicotinates .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-cyano-2-methoxynicotinate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-cyano-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-cyano-2-methoxynicotinate is unique due to the specific positioning of the cyano and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

ethyl 5-cyano-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-3-15-10(13)8-4-7(5-11)6-12-9(8)14-2/h4,6H,3H2,1-2H3

InChI-Schlüssel

UUUIFYFHUMFAMG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=CC(=C1)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.